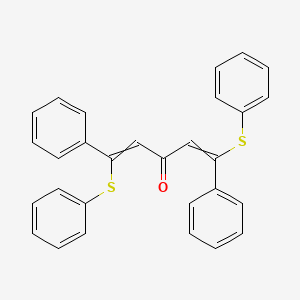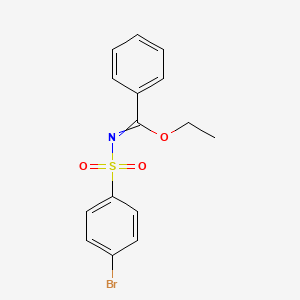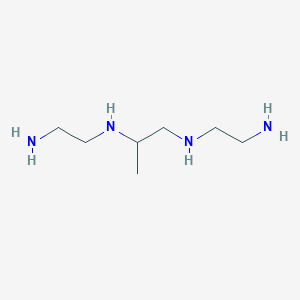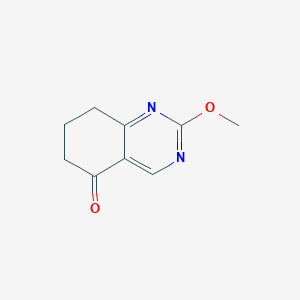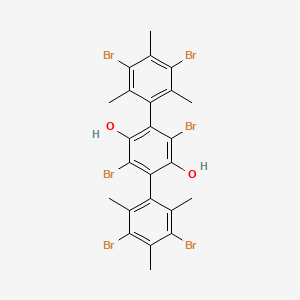
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is a brominated hydroquinone derivative. Hydroquinones are a class of aromatic organic compounds that are widely used in various chemical applications due to their redox properties. Bromination of hydroquinones can enhance their reactivity and introduce unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone typically involves the bromination of hydroquinone derivatives. The process may include:
Starting Material: Hydroquinone or a substituted hydroquinone.
Bromination: Using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction back to hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted hydroquinones with various functional groups.
科学的研究の応用
Chemistry: As a reagent in organic synthesis and redox reactions.
Biology: Potential use in studying redox biology and oxidative stress.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of polymers, dyes, and other brominated compounds.
作用機序
The mechanism of action of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone involves its redox properties. It can act as an electron donor or acceptor, participating in redox cycles. The bromine atoms may also influence its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-1,4-benzoquinone: Another brominated hydroquinone with similar redox properties.
Tetrabromo-hydroquinone: A fully brominated hydroquinone derivative.
Uniqueness
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is unique due to its specific substitution pattern, which may confer distinct reactivity and applications compared to other brominated hydroquinones.
特性
CAS番号 |
6943-85-7 |
|---|---|
分子式 |
C24H20Br6O2 |
分子量 |
819.8 g/mol |
IUPAC名 |
2,5-dibromo-3,6-bis(3,5-dibromo-2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H20Br6O2/c1-7-13(8(2)18(26)11(5)17(7)25)15-21(29)24(32)16(22(30)23(15)31)14-9(3)19(27)12(6)20(28)10(14)4/h31-32H,1-6H3 |
InChIキー |
XEILUMHFFZWBGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)C2=C(C(=C(C(=C2Br)O)C3=C(C(=C(C(=C3C)Br)C)Br)C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


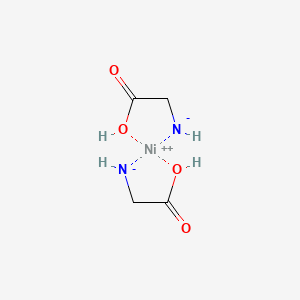
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

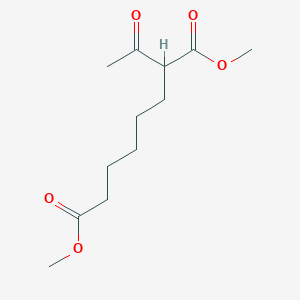
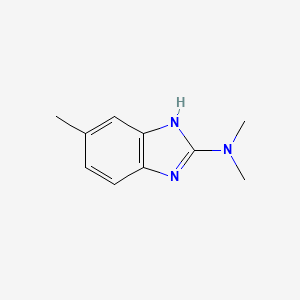

![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

